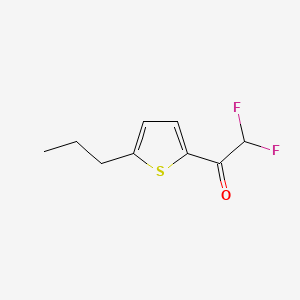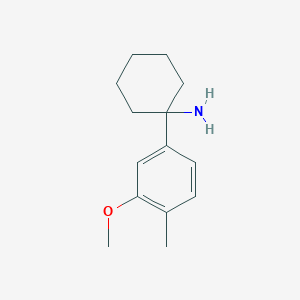
2-(2-Bromo-6-methanesulfonylphenyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-methanesulfonylphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO4S and a molecular weight of 293.13 g/mol . This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and an acetic acid moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-methanesulfonylphenyl)acetic acid typically involves the bromination of a suitable phenyl precursor followed by the introduction of the methanesulfonyl group and the acetic acid moiety. One common method involves the use of bromine and a catalyst to brominate the phenyl ring, followed by the reaction with methanesulfonyl chloride to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of 2-(2-Bromo-6-methanesulfonylphenyl)acetic acid may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-methanesulfonylphenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted phenylacetic acids with various functional groups.
Oxidation Reactions: Sulfone derivatives.
Reduction Reactions: Alcohols or amines.
Scientific Research Applications
2-(2-Bromo-6-methanesulfonylphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-methanesulfonylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methanesulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-methanesulfonylphenyl)acetic acid
- 2-(2-Bromo-6-methylphenyl)acetic acid
- 2-(2-Chloro-6-methanesulfonylphenyl)acetic acid
Uniqueness
2-(2-Bromo-6-methanesulfonylphenyl)acetic acid is unique due to the specific positioning of the bromine and methanesulfonyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .
Properties
Molecular Formula |
C9H9BrO4S |
|---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
2-(2-bromo-6-methylsulfonylphenyl)acetic acid |
InChI |
InChI=1S/C9H9BrO4S/c1-15(13,14)8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
NTFKNQOYSKMKAM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)




aminedihydrochloride](/img/structure/B13597217.png)



